2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide 2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840200
InChI: InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
SMILES:
Molecular Formula: C8H9ClN2OS
Molecular Weight: 216.69 g/mol

2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

CAS No.:

Cat. No.: VC17840200

Molecular Formula: C8H9ClN2OS

Molecular Weight: 216.69 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide -

Specification

Molecular Formula C8H9ClN2OS
Molecular Weight 216.69 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Standard InChI Key QZQBWSKCYMEUSH-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1SC/C(=N/O)/N)Cl
Canonical SMILES C1=CC(=CC=C1SCC(=NO)N)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 4-chlorophenylsulfonyl group (C6H4Cl-SO2\text{C}_6\text{H}_4\text{Cl-SO}_2) linked to a hydroxyethanimidamide moiety (NH-C(=N-OH)-CH2\text{NH-C(=N-OH)-CH}_2). The sulfonyl group imparts strong electron-withdrawing effects, influencing the compound’s solubility and reactivity. The Z-configuration of the hydroxyimino group (N-OH\text{N-OH}) is stabilized by intramolecular hydrogen bonding, as observed in analogous structures .

Key Physicochemical Data:

PropertyValue
Melting Point202–205°C
Molecular Weight248.69 g/mol
Hazard Class8 (Corrosive)
Risk StatementsR36/37/38 (Irritant)
Safety StatementsS26, S36/37/39

The melting point indicates high thermal stability, likely due to strong intermolecular interactions such as hydrogen bonding and π-stacking .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves:

  • Sulfonation of 4-chlorothiophenol: Reaction with chlorosulfonic acid yields 4-chlorophenylsulfonyl chloride.

  • Amidation: The sulfonyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the hydroxyethanimidamide derivative .

Reaction Scheme:

4-Cl-C6H4-SHClSO3H4-Cl-C6H4-SO2ClNH2OH\cdotpHCl4-Cl-C6H4-SO2-CH2-C(=N-OH)-NH2\text{4-Cl-C}_6\text{H}_4\text{-SH} \xrightarrow{\text{ClSO}_3\text{H}} \text{4-Cl-C}_6\text{H}_4\text{-SO}_2\text{Cl} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{4-Cl-C}_6\text{H}_4\text{-SO}_2\text{-CH}_2\text{-C(=N-OH)-NH}_2

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance yield and purity. Purification via recrystallization (using ethanol/water mixtures) achieves >95% purity, critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl group activates the aromatic ring for electrophilic substitution, favoring para positions. For example:

  • Nitration: Concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at the para position relative to the sulfonyl group .

Condensation Reactions

The hydroxyimino group participates in cyclization reactions:

  • Heterocycle Formation: Reaction with carbonyl compounds (e.g., ketones) under acidic conditions yields oxadiazole or triazole derivatives .

Example:

Compound+RCOCORH+Oxadiazole+H2O\text{Compound} + \text{RCOCOR}' \xrightarrow{\text{H}^+} \text{Oxadiazole} + \text{H}_2\text{O}

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
2-(4-Chlorophenyl)sulfanyl analogSulfanyl (-S-\text{-S-}) vs. sulfonylLower thermal stability
N-Hydroxyacetimidamide derivativesShorter carbon chainEnhanced enzyme inhibition

The sulfonyl group enhances oxidative stability but reduces lipid solubility compared to sulfanyl analogs, impacting pharmacokinetics.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the sulfonyl and hydroxyimino groups to optimize bioactivity.

  • Targeted Drug Delivery: Development of prodrugs to improve bioavailability.

  • Environmental Impact Studies: Biodegradation pathways and ecotoxicity profiling.

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